4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid is a complex organic compound with a molecular weight of 297.76 g/mol . It is known for its unique structure, which includes a pyrrole ring substituted with a sulfamoyl group and a carboxylic acid group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the sulfamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with proteins, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid hydrochloride
- This compound methyl ester
Uniqueness
Compared to similar compounds, this compound is unique due to its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H15N3O4S |
---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
4-[methyl-[2-(methylamino)ethyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O4S/c1-10-3-4-12(2)17(15,16)7-5-8(9(13)14)11-6-7/h5-6,10-11H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
XTIQRAATXDWLIP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)S(=O)(=O)C1=CNC(=C1)C(=O)O |
Origin of Product |
United States |
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